2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile
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Overview
Description
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methylsulfanyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile typically involves the functionalization of a benzonitrile derivative. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile precursor is reacted with a methylsulfanyl group donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
- 2-(1H-pyrrol-1-yl)benzonitrile
- 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile is unique due to the specific positioning of the methylsulfanyl and pyrrole groups on the benzonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-methylsulfanyl-6-pyrrol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REODBOOBBGDNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1C#N)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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